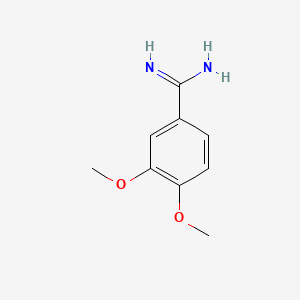

3,4-Dimethoxy-benzamidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,4-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNBGCVJIQHIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220079 | |

| Record name | Benzenecarboximidamide, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69783-31-9 | |

| Record name | Benzenecarboximidamide, 3,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069783319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigational New Drug Ind Application:the Data from All Pre Clinical Studies Are Compiled and Submitted to Regulatory Authorities Like the Fda in the United States in an Ind Application. if Approved, the Compound Can Proceed to Clinical Trials in Humans.

The general pathway is summarized below:

| Stage | Key Activities | Objective |

| Discovery & Lead Optimization | Synthesis of analogues, SAR studies, in vitro screening. | Identify a potent and selective lead compound with good initial properties. |

| Pre-clinical Pharmacology | Efficacy testing in cell cultures and animal disease models. | Demonstrate proof-of-concept for the drug's therapeutic effect. |

| Pharmacokinetics (ADME) | Studies in animals to determine absorption, distribution, metabolism, and excretion. | Understand the drug's fate in the body and its dosing characteristics. nih.gov |

| Toxicology/Safety Studies | Short-term and long-term toxicity studies in animals. | Establish the safety profile and identify any potential risks. |

| IND Submission | Compilation of all data for regulatory review. | Gain approval to begin clinical trials in humans. |

| Clinical Trials (Phase I, II, III) | Testing in humans for safety, efficacy, and comparison to standard treatments. | Prove the drug is safe and effective for its intended use in patients. |

This structured pathway ensures that only the most promising and safest candidates derived from the 3,4-Dimethoxy-benzamidine scaffold advance toward becoming new medicines.

Mechanistic Investigations and Molecular Interactions

Elucidation of Binding Modes via X-ray Crystallography and Cryo-EM

High-resolution structural techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable for visualizing the precise interactions between a ligand and its target protein. nih.govmemtein.com While specific high-resolution structures for 3,4-Dimethoxy-benzamidine complexed with an enzyme are not extensively documented in publicly available literature, a wealth of information can be drawn from studies of its parent compound, benzamidine (B55565), particularly with serine proteases. Cryo-EM, a technique that has seen a surge in use for determining the structures of large macromolecular complexes at near-atomic resolution, offers a powerful tool for future studies, especially for challenging targets like membrane proteins that are difficult to crystallize. nih.govresearchgate.netfrontiersin.org

Benzamidine serves as a classic inhibitor and a model ligand for studying serine proteases like trypsin. researchgate.netnih.gov X-ray crystallography studies have provided a detailed picture of how benzamidine binds to the S1 specificity pocket of trypsin. researchgate.netrcsb.org This pocket is a key determinant of the enzyme's substrate specificity. purdue.edu

The binding is characterized by a critical salt bridge formed between the positively charged amidinium group of the ligand and the negatively charged carboxylate side chain of the Aspartate 189 residue located at the bottom of the S1 pocket. researchgate.netnih.gov This strong electrostatic interaction is a primary anchor for the inhibitor. Further stabilization is achieved through a network of hydrogen bonds and hydrophobic interactions with the surrounding residues of the S1 pocket.

Table 1: Key Interactions of Benzamidine in the Trypsin S1 Pocket

| Interacting Residue | Type of Interaction | Role in Binding |

|---|---|---|

| Asp189 | Salt Bridge / Charge-Assisted H-Bond | Primary anchoring of the positively charged amidine group. researchgate.netnih.gov |

| Ser190 | Hydrogen Bond | Interacts with the amidine group. |

| Gly219 | Hydrogen Bond | Contributes to the hydrogen bond network stabilizing the ligand. |

| His57 | van der Waals / Hydrophobic | Part of the catalytic triad (B1167595), interacts with the ligand. researchgate.netnih.gov |

| Tyr39, Tyr151 | π-π Stacking | Hydrophobic interactions with the phenyl ring of benzamidine. nih.gov |

This interactive table summarizes the primary molecular interactions observed in crystallographic and computational studies of the benzamidine-trypsin complex.

Protein-ligand binding is a dynamic process that often involves conformational adjustments in both the protein and the ligand. gersteinlab.orgarxiv.org Studies on the trypsin-benzamidine system reveal that the protein is not a rigid entity but exists as an ensemble of conformations. nih.govresearchgate.net The binding of benzamidine can occur through a combination of "induced fit," where the ligand's presence causes a change in the protein's shape, and "conformational selection," where the ligand selectively binds to a pre-existing, binding-competent conformation. nih.gov

Molecular dynamics simulations have shown that trypsin possesses multiple metastable conformational states, even in its unbound (apo) form. nih.gov The presence of benzamidine in the binding site shifts the equilibrium, stabilizing specific conformations. researchgate.net For example, a conformational state that is sparsely populated in the apo form may become the dominant state upon ligand binding, highlighting the conformational plasticity of the enzyme. nih.gov This dynamic interplay is crucial for understanding the kinetics of binding and dissociation.

Computational Modeling and Molecular Dynamics Simulations of Protein-Ligand Interactions

Computational methods are powerful tools for complementing experimental data and providing insights into the dynamic nature of protein-ligand interactions. nih.govresearchgate.net Molecular dynamics (MD) simulations, in particular, have been extensively used to study the trypsin-benzamidine complex, offering a complete reconstruction of the binding process from the ligand's diffusion in the solvent to its final bound state. nih.govmdpi.com

These simulations have successfully mapped the entire binding pathway, identifying transient or metastable states where the ligand forms temporary interactions with residues on the protein surface before settling into the S1 pocket. nih.gov Key steps in this process include:

Initial Recognition: The ligand first makes mild hydrophobic contacts with surface residues. nih.gov

Intermediate States: Benzamidine forms stronger π-π stacking interactions and transient hydrogen bonds with residues near the binding pocket, guiding it toward the S1 site. nih.gov

Final Docking: The process culminates in the formation of the stable, strong interaction with Asp189. nih.gov

MD simulations also allow for the calculation of binding free energies, which can be compared with experimental values to validate the computational models. researchgate.netwustl.edu These studies provide an atomic-resolution view of the forces and motions that govern molecular recognition.

Table 2: Findings from Molecular Dynamics (MD) Simulations of Trypsin-Benzamidine Binding

| Finding | Description | Key Residues Involved |

|---|---|---|

| Binding Pathway Reconstruction | Simulations tracked benzamidine from the bulk solvent to the S1 pocket, revealing a multi-step process. nih.gov | Y59, Y94, Y151, H57, S214 |

| Metastable States | Identified two additional metastable states (S2, S3) apart from the final bound state (S4), characterized by distinct interactions. nih.gov | Y151, Y39, Q175, T98 |

| Rate-Limiting Transition | The final entry into the S1 pocket (S3 to S4 transition) is the rate-limiting step, involving interactions with catalytic triad residues. nih.gov | H57, S210, S214 |

| Conformational Plasticity | Revealed seven distinct metastable conformations of trypsin, with ligand binding shifting the equilibrium between them. nih.gov | Asp189, Trp215 |

This interactive table details key discoveries from computational studies on the dynamics of the benzamidine-trypsin interaction.

Analysis of Interactions with Nucleic Acids, particularly DNA Intercalation of Amidine Derivatives

The amidine functional group is a key pharmacophore not only for enzyme inhibition but also for interactions with nucleic acids. researchgate.net Amidine derivatives, particularly aromatic diamidines, are known to bind to DNA. dntb.gov.ua The primary mode of interaction for many such compounds is binding within the minor groove of the DNA double helix, with a preference for AT-rich sequences. dntb.gov.ua

However, another significant mode of interaction is intercalation, where a planar, aromatic molecule inserts itself between the stacked base pairs of DNA. patsnap.comwikipedia.org This insertion disrupts the DNA's helical structure, causing it to unwind and lengthen, which can interfere with critical cellular processes like DNA replication and transcription. patsnap.com Some amidine-containing heterocycles have been shown to bind to DNA through a mixed-mode, involving both minor groove binding and potential intercalation or aggregation along the DNA backbone. dntb.gov.ua Furthermore, certain amidine derivatives have been observed to intercalate into AU-rich regions of RNA. dntb.gov.ua The interaction is not limited to intercalation; cationic lipids containing an amidine headgroup have been shown to interact electrostatically with the DNA phosphate (B84403) backbone, altering the structure of the lipid bilayer. researchgate.net

Table 3: Binding Modes of Amidine Derivatives with Nucleic Acids

| Binding Mode | Description | Target Site |

|---|---|---|

| Minor Groove Binding | The molecule fits into the minor groove of the DNA helix. | AT-rich sequences in DNA. dntb.gov.ua |

| Intercalation | A planar molecule inserts between stacked base pairs. | DNA base pairs, AU-rich RNA. dntb.gov.uapatsnap.com |

| Electrostatic Interaction | Cationic amidine groups interact with the negatively charged phosphate backbone. | DNA phosphate backbone. researchgate.net |

This interactive table outlines the different ways amidine-containing molecules can interact with DNA and RNA.

Investigation of Cellular Signaling Pathways Modulated by this compound Analogues

Bioactive small molecules often exert their effects by modulating intracellular signaling pathways. nih.gov These pathways are complex networks that control fundamental cellular processes such as cell growth, proliferation, and death. nih.gov While specific studies detailing the signaling pathways modulated by this compound are limited, research on analogous compounds and other small-molecule inhibitors provides a framework for potential mechanisms.

Natural compounds and their synthetic derivatives are known to affect numerous key signaling pathways to induce therapeutic effects, such as apoptosis in cancer cells. nih.gov Commonly targeted pathways include:

MAPK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival. nih.gov

NF-κB Pathway: Plays a key role in inflammation and cell survival.

Notch Signaling: Critical for cell-to-cell communication and developmental processes. nih.gov

A study on the cardiac glycoside deslanoside, for instance, showed that it modulates multiple pathways, including those for necroptosis, MAPK, and focal adhesion, to exert its anticancer effects. mdpi.com Future investigations into analogues of this compound would likely explore their impact on these and other critical cellular signaling networks to understand their broader biological activity.

In vivo Pharmacological Assessments of Efficacy and Target Engagement

Translating molecular interactions into therapeutic effects requires evaluation in living organisms. In vivo pharmacological assessments are designed to determine a compound's efficacy and to confirm that it engages with its intended target in a complex biological system.

For analogues of this compound, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, in vivo studies have been conducted to evaluate their antimicrobial effects. nih.govnih.gov These assessments typically involve treating infected animal models and monitoring outcomes such as bacterial load, survival rates, and tissue damage. To ensure the compound is acting on its target and to assess its broader physiological impact, these studies are often complemented by biochemical analysis and histological examination of key organs like the liver and kidneys. nih.govnih.gov Such studies are essential to bridge the gap between in vitro activity and potential clinical utility.

Analytical and Characterization Methodologies in 3,4 Dimethoxy Benzamidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR, COSY, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3,4-Dimethoxy-benzamidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra offer fundamental structural information. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The two methoxy groups (-OCH₃) would each appear as a sharp singlet, likely around 3.8-4.0 ppm. The protons of the amidine group (-C(=NH)NH₂) would appear as broad singlets further downfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the two methoxy carbons would be expected in the 55-60 ppm range. The aromatic carbons would appear between 110-155 ppm, with the carbons directly attached to the oxygen atoms (C3 and C4) being the most deshielded. The carbon of the amidine group would be found further downfield, typically in the 160-170 ppm range.

Predicted NMR Data for this compound: While specific experimental data for this compound is not widely published, a predicted spectrum can be constructed based on known substituent effects and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~7.5 (d) | C-1: ~125 |

| H-5 | ~6.9 (d) | C-2: ~112 |

| H-6 | ~7.4 (dd) | C-3: ~150 |

| 3-OCH₃ | ~3.9 (s) | C-4: ~153 |

| 4-OCH₃ | ~3.9 (s) | C-5: ~110 |

| NH/NH₂ | Broad signals | C-6: ~120 |

| 3-OCH₃: ~56 | ||

| 4-OCH₃: ~56 | ||

| C(=NH)NH₂: ~165 |

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets. Predictions are based on computational models and data from similar structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring aromatic protons (H-5 and H-6). researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. libretexts.org This would definitively link each aromatic proton signal to its corresponding carbon signal in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.comsdsu.edu It is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the methoxy protons to their respective attached carbons (C-3 and C-4) and from the aromatic protons (H-2, H-5, H-6) to the amidine carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. It can show through-space correlations, for example, between the methoxy protons and adjacent aromatic protons (e.g., between 3-OCH₃ protons and H-2).

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Compound Purity and Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. miamioh.edu When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying the compound in complex mixtures. nih.gov

The molecular formula of this compound is C₉H₁₂N₂O₂, giving it a molecular weight of 180.21 g/mol . In ESI-MS (Electrospray Ionization Mass Spectrometry), the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z of 181.09. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the elemental composition.

Tandem MS (MS/MS) experiments involve isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide clues to the molecule's structure.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 181.09 | Protonated molecular ion |

| [M-NH₂]⁺ | 165.06 | Loss of an amino group |

| [M-CH₃]⁺ | 166.07 | Loss of a methyl radical from a methoxy group |

| [M-CH₃O]⁺ | 150.07 | Loss of a methoxy radical |

Note: These are predicted fragmentation patterns. Actual fragmentation can vary with instrument conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. moravek.comyoutube.com It is extensively used in the synthesis of this compound to monitor the progress of the reaction and to assess the purity of the final product. alwsci.com

A common approach for analyzing a moderately polar compound like this compound is reversed-phase HPLC. In this method, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is typically determined by measuring the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected using an ultraviolet (UV) detector. The benzene ring in the molecule allows for strong UV absorbance, making this detection method highly suitable. nist.gov

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

Note: These are typical starting conditions and would require optimization for specific applications.

Spectrophotometric and Fluorometric Assays for Biological Activity Evaluation

While NMR, MS, and HPLC are used to characterize the chemical properties of this compound, spectrophotometric and fluorometric assays are employed to evaluate its biological activity. Benzamidine (B55565) and its derivatives are well-known inhibitors of serine proteases, a class of enzymes involved in numerous physiological processes. acs.orgnih.govtribioscience.com Therefore, assays for this compound often focus on measuring its ability to inhibit these enzymes.

Spectrophotometric Assays: These assays typically use a chromogenic substrate that is colorless until it is cleaved by the enzyme, releasing a colored product. The rate of color formation is measured with a spectrophotometer. When an inhibitor like this compound is present, the rate of color development decreases. By measuring this decrease at various inhibitor concentrations, one can determine key inhibition parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Fluorometric Assays: Fluorometric assays operate on a similar principle but use a fluorogenic substrate. creative-enzymes.com Cleavage of this substrate by the enzyme releases a fluorescent product. These assays are generally more sensitive than spectrophotometric methods, allowing for the use of lower concentrations of enzyme and substrate. mdpi.com The high sensitivity is particularly valuable for screening large numbers of compounds or for studying potent inhibitors. acs.org

Typical Components of an Enzyme Inhibition Assay:

| Component | Purpose | Example |

| Enzyme | The biological target of the inhibitor. | Trypsin, Thrombin |

| Substrate | A molecule acted upon by the enzyme to produce a signal. | Chromogenic or fluorogenic peptide |

| Inhibitor | The compound being tested. | This compound |

| Buffer | Maintains optimal pH and ionic strength for the enzyme. | Tris-HCl, pH 8.0 |

| Detection Instrument | Measures the signal produced by the reaction. | Spectrophotometer or Fluorometer |

These assays are fundamental in drug discovery and biochemical research to quantify the potency and mechanism of action of potential enzyme inhibitors like this compound.

Future Research Directions and Translational Perspectives for 3,4 Dimethoxy Benzamidine

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The development of next-generation analogues of the 3,4-Dimethoxy-benzamidine scaffold will be a cornerstone of future research, focusing on enhancing biological activity and selectivity for specific targets. Medicinal chemistry campaigns will likely employ established and innovative synthetic strategies to modify the core structure.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships will be crucial. This involves synthesizing a library of derivatives by modifying key positions on the this compound molecule. Key modifications could include:

Altering the Amidine Group: Replacing the basic amidine group with less basic mimics like 1-aminoisoquinoline (B73089) or 3-aminobenzisoxazole has been shown to improve pharmacokinetic profiles, particularly oral absorption and clearance, in other benzamidine-based inhibitors. nih.gov

Modifying the Phenyl Ring: The two methoxy (B1213986) groups at the 3 and 4 positions offer sites for substitution. Introducing different functional groups (e.g., halogens, alkyls, nitro groups) can significantly alter the electronic and steric properties of the molecule, influencing how it binds to a target protein. nih.gov

Linker and Valency Exploration: For targets with multiple binding sites, multivalent inhibitors can be designed. This involves linking two or three benzamidine (B55565) moieties together with linkers of varying lengths, such as polyethylene (B3416737) glycol (dPEG). Studies on other benzamidine derivatives have shown that higher valency and shorter linker lengths can lead to stronger inhibition of enzymes like plasmin by increasing the effective local concentration of the inhibitor. nih.gov

Synthetic Methodologies: The synthesis of these new analogues can be achieved through various organic chemistry reactions. For instance, novel benzamidine derivatives containing 1,2,3-triazole moieties have been successfully synthesized, demonstrating the scaffold's versatility for creating complex molecules. nih.gov Computational modeling and structure-based design, using X-ray crystallography data of target proteins, will guide these synthetic efforts to create compounds with optimized binding characteristics. ahajournals.org

The table below summarizes potential modification strategies and their expected impact on the properties of this compound analogues.

| Modification Strategy | Position of Modification | Potential Impact | Rationale/Example |

| Amidine Mimics | Amidine group | Improved oral bioavailability, reduced clearance | Replacement of basic amidine in Factor Xa inhibitors led to better pharmacokinetics. nih.gov |

| Ring Substitution | Phenyl ring (positions 2, 5, 6) | Enhanced potency and selectivity | SAR studies on benzamides show that substituents critically affect anti-proliferative activity. nih.gov |

| Multivalency | Linking multiple units | Increased binding affinity, enhanced potency | Bivalent and trivalent benzamidines show stronger inhibition of plasmin. nih.gov |

| Bioisosteric Replacement | Methoxy groups | Altered solubility, metabolism, and binding | Replacing functional groups with bioisosteres is a common strategy to fine-tune drug properties. |

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Scaffold

The benzamidine scaffold is well-known for its ability to inhibit serine proteases, a large family of enzymes involved in processes like blood coagulation and inflammation. doaj.orgresearchgate.net This makes it a valuable starting point for developing drugs for thrombosis, with targets like thrombin and Factor Xa being primary examples. ekb.egwikipedia.org However, future research should expand beyond this traditional area to explore novel targets and therapeutic indications.

Oncology: The benzamidine scaffold is emerging as a promising platform for anticancer drug development.

Hedgehog Signaling Pathway: Novel benzamide (B126) derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in several cancers. patsnap.com

Drug Resistance: Certain benzamide derivatives can inhibit ATP-binding cassette (ABC) transporters, such as ABCG2, which are responsible for multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell. nih.gov

Nitric Oxide Synthase (iNOS): In triple-negative breast cancer, iNOS is overexpressed and linked to poor outcomes. New amidine-benzenesulfonamides have been designed as selective iNOS inhibitors, showing potential to reduce cancer cell proliferation and migration. springernature.com

Infectious Diseases: Benzamidine derivatives have demonstrated significant potential as antimicrobial and antiparasitic agents.

Antiparasitic Activity: The benzamidine and related benzimidazole (B57391) scaffolds are being actively investigated for treating protozoan diseases like malaria, leishmaniasis, and trypanosomiasis. mdpi.comnih.gov These compounds often work by binding to the minor groove of parasitic DNA.

Antibacterial Activity: Novel benzamidine analogues have shown significant antimicrobial activity against pathogens that cause periodontal disease, such as P. gingivalis. ahajournals.orgdoaj.org Furthermore, some bisbenzamidines have recently been identified as having activity against multidrug-resistant Pseudomonas aeruginosa. researchgate.net

Neurodegenerative Disorders: The role of certain enzymes in the progression of neurodegenerative diseases presents another therapeutic opportunity.

Cholinesterase Inhibition: In Alzheimer's disease, inhibiting cholinesterase enzymes is a key therapeutic strategy. Novel N-benzyl benzamide derivatives have been identified as highly potent and selective inhibitors of butyrylcholinesterase (BChE), showing neuroprotective effects and the ability to improve cognitive function in preclinical models. nih.gov

Development of Advanced Delivery Systems for this compound Derivatives

While medicinal chemistry can improve the intrinsic properties of a drug, advanced drug delivery systems are often necessary to overcome challenges like poor solubility, insufficient metabolic stability, and lack of target specificity. For promising derivatives of this compound, particularly protease inhibitors, nanoparticle-based delivery systems represent a key future direction. nih.gov

Encapsulating these derivatives into nanocarriers can enhance their therapeutic efficacy by:

Improving Bioavailability: For poorly soluble compounds, encapsulation in carriers like liposomes or polymeric nanoparticles can improve their concentration in the bloodstream. nih.govmdpi.com

Increasing Stability: Nanocarriers can protect the drug from enzymatic degradation in the body, increasing its circulation time.

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies) that recognize specific cells, such as cancer cells. This ensures that the drug accumulates at the site of disease, increasing its effectiveness while reducing side effects on healthy tissues. springernature.com

Common types of nanocarriers that could be explored for this compound derivatives are summarized below.

| Nanocarrier Type | Description | Potential Application |

| Liposomes | Spherical vesicles composed of phospholipid bilayers. Can encapsulate both hydrophilic and hydrophobic drugs. | Delivery of benzamidine-based anticancer or antimicrobial agents. nih.gov |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers (e.g., PLGA). The drug is dissolved or entrapped within the polymer matrix. | Sustained and controlled release of neuroprotective or anti-inflammatory benzamidine derivatives. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Particles made from solid lipids, combining advantages of polymeric nanoparticles and liposomes. | Improving oral bioavailability of poorly soluble derivatives. nih.gov |

| Amidine-Incorporated Degradable (AID) Lipids | Recently developed lipids that incorporate an amidine group, which can be used to form lipid nanoparticles (LNPs) for mRNA delivery. researchgate.netnih.gov | Development of novel LNP formulations for targeted gene therapies, potentially incorporating the 3,4-dimethoxybenzamidine moiety. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov For the this compound class, these computational tools can be applied at multiple stages of the research and development pipeline.

Virtual Screening: AI/ML algorithms can rapidly screen vast virtual libraries containing billions of compounds to identify those likely to bind to a specific biological target. schrodinger.com For example, a virtual screen could be performed to find benzamidine-like molecules that are predicted to inhibit a novel serine protease involved in a disease. nih.gov This significantly reduces the time and cost compared to traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. mdpi.com An AI model could be trained on known protease inhibitors and then tasked with generating novel benzamidine-based structures, like those derived from this compound, that are predicted to have high potency, selectivity, and drug-like properties.

Predictive Modeling: ML models can be trained to predict the activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new analogues before they are synthesized. researchgate.net This allows chemists to prioritize the most promising candidates, making the synthesis and testing process more efficient. For instance, a model could predict the inhibitory activity of a series of this compound derivatives against thrombin, guiding the selection of the best compounds for synthesis. nih.gov

The integration of AI/ML into the drug discovery workflow for this compound class is depicted in the following table.

| AI/ML Application | Description | Impact on this compound R&D |

| High-Throughput Virtual Screening | Using ML models like Active Learning Glide to screen billions of compounds against a target protein structure. schrodinger.com | Rapidly identifies potential hits from the benzamidine chemical space for a new biological target. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Predicts the potency of unsynthesized analogues, guiding lead optimization. |

| ADMET Prediction | Using ML to forecast pharmacokinetic and toxicity profiles. | Reduces late-stage failures by flagging compounds with poor drug-like properties early on. |

| Generative Models | AI algorithms that create novel molecular structures based on learned patterns. | Designs next-generation this compound derivatives with optimized multi-parameter profiles. mdpi.com |

Pre-clinical Development and Pathway to Clinical Translation for Promising Candidates

Once a promising candidate based on the this compound scaffold is identified, it must undergo a rigorous pre-clinical development program before it can be tested in humans. The journey from a lead compound to a clinical candidate involves several key stages, as exemplified by the development of the benzamidine-based oral anticoagulant, dabigatran (B194492) etexilate. nih.govahajournals.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dimethoxy-benzamidine, and how can purity be validated?

- Methodology : Use a multi-step synthesis approach starting from 3,4-dimethoxybenzaldehyde. Nitrile intermediates can be converted to amidines via Pinner reactions, followed by hydrolysis. Validate purity via HPLC (≥98% purity threshold) and confirm structure using H/C NMR (e.g., methoxy protons at δ ~3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

- Data Interpretation : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and characterize by FT-IR (amide C=O stretch ~1650 cm).

Q. How can researchers distinguish this compound from structurally similar amidines during characterization?

- Methodology : Employ differential scanning calorimetry (DSC) to compare melting points and thermal stability. Use N NMR to resolve amidine-specific nitrogen environments. Cross-validate with X-ray crystallography if single crystals are obtainable .

- Contradiction Analysis : If spectral data conflicts with literature (e.g., unexpected splitting in NMR), consider steric effects from methoxy groups or solvent interactions. Re-run experiments under controlled conditions (dry solvents, inert atmosphere) .

Q. What are the primary applications of this compound in pharmacological research?

- Methodology : Screen for enzyme inhibition (e.g., serine proteases) using fluorogenic substrates. Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare IC values against unsubstituted benzamidines to evaluate methoxy group contributions .

Advanced Research Questions

Q. How do the electronic effects of 3,4-dimethoxy substituents influence the amidine's reactivity in nucleophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution and HOMO-LUMO gaps. Experimentally validate via kinetic studies (e.g., reaction with acyl chlorides) under varying pH conditions. Use Hammett plots to correlate substituent effects with reaction rates .

- Data Contradiction : If experimental kinetics deviate from computational predictions, reassess solvation models or consider steric hindrance from methoxy groups .

Q. What strategies resolve discrepancies in reported biological activity data for this compound analogs?

- Methodology : Conduct meta-analysis of existing datasets, focusing on assay conditions (e.g., buffer pH, temperature). Use multivariate regression to identify confounding variables (e.g., cell line variability). Replicate key studies with standardized protocols .

- Case Study : If one study reports potent inhibition of trypsin-like proteases while another shows no activity, verify enzyme source (recombinant vs. native) and pre-incubation times .

Q. How can researchers design this compound derivatives to enhance selectivity for target proteins?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes. Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and test via SPR/ITC. Use free-energy perturbation (FEP) calculations to optimize binding thermodynamics .

- Validation : Cross-correlate computational ΔG values with experimental K measurements. If outliers exist, refine force field parameters or consider protein flexibility .

Methodological Considerations

- Synthesis Optimization : Replace traditional column chromatography with flash chromatography or preparative HPLC to improve yield and scalability .

- Statistical Rigor : For bioactivity studies, use power analysis (α=0.05, β=0.2) to determine minimum sample size. Report effect sizes (Cohen’s d) to contextualize significance .

- Ethical Compliance : Adhere to laboratory safety protocols (e.g., fume hood use for amidine handling) as outlined in Prudent Practices in the Laboratory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。